1,3-Dibutyl-2-thiourea
Overview
Description
Synthesis Analysis
1,3-Dibutyl-2-thiourea has been synthesized and characterized in various studies, highlighting its relevance in chemical synthesis and analysis. A notable synthesis approach involved the creation of 1,3-diisobutyl thiourea, which was characterized using single crystal X-ray diffraction, demonstrating a monoclinic structure with specific unit cell dimensions. This synthesis not only confirms the molecular structure but also provides insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing (Altaf et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,3-Dibutyl-2-thiourea derivatives has been extensively studied using various spectroscopic and computational methods. For instance, NMR spectroscopy and single crystal X-ray diffraction have been pivotal in elucidating the structures of thiourea derivatives, revealing intricate details about their molecular geometry, electronic structure, and intermolecular interactions (Sheena Mary et al., 2016).
Chemical Reactions and Properties
Thioureas, including 1,3-Dibutyl-2-thiourea, participate in various chemical reactions that underscore their versatility in organic synthesis. For example, they have been used as catalysts in enantio- and diastereoselective Michael reactions, highlighting their potential in asymmetric synthesis and the creation of chiral centers (Okino et al., 2005). Furthermore, their role in cycloaddition reactions with donor-acceptor cyclopropanes opens avenues for synthesizing diverse 2-amino-dihydrothiophenes, demonstrating their utility in generating novel heterocyclic compounds (Xie et al., 2019).
Physical Properties Analysis
The physical properties of 1,3-Dibutyl-2-thiourea derivatives, such as solubility, melting point, and crystal structure, have been determined through experimental studies. These properties are crucial for understanding the compound's behavior in different environments and for tailoring its application in various fields of chemistry and materials science.
Chemical Properties Analysis
1,3-Dibutyl-2-thiourea exhibits a range of chemical properties that are essential for its application in synthesis and catalysis. Its reactivity with other chemical entities, ability to form hydrogen bonds, and role as a ligand in coordination chemistry are aspects that have been explored to enhance its utility in creating complex molecular architectures and facilitating chemical transformations.
- Altaf et al., 2015: Synthesis and crystal structure analysis of 1,3-diisobutyl thiourea (source).
- Okino et al., 2005: Use in enantioselective Michael reactions (source).
- Xie et al., 2019: Participation in cycloaddition reactions (source).
- Sheena Mary et al., 2016: Spectroscopic and computational investigation of thiourea derivatives (source).
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: 1,3-Dibutyl-2-thiourea (DBTU) is used as a corrosion inhibitor for carbon steels in highly salted environments .
- Methods of Application: DBTU is applied to carbon steels in a salted environment (3.5% w/w NaCl) at ambient temperature and pressure . The optimal dose was identified as 50 ppm .
- Results: DBTU was found to inhibit corrosion effectively. An average of 95.36% of DBTU was found to have an inhibitory effect at a concentration of 50 parts per million .
2. Rubber Vulcanization
- Application Summary: DBTU is used as an ultra-accelerator for mercaptan-modified CR (1-3phr) in the vulcanization of rubber .
- Methods of Application: DBTU is added to the rubber during the vulcanization process .
- Results: DBTU has a vulcanization behavior similar to that of ETU and DETU and disperses easily in rubber .
3. Paints
- Application Summary: DBTU is used in paints as an anticorrosive .
- Methods of Application: DBTU is added to the paint during the manufacturing process .
4. Pharmacological Evaluation
- Application Summary: Thiourea derivatives, including DBTU, have been synthesized and evaluated for their antidiabetic, antibacterial, antioxidant, and anticholinesterase properties .
- Methods of Application: The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
- Results: The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .
5. Microbial Corrosion Inhibition
- Application Summary: DBTU has been investigated for its inhibiting behavior against microbial corrosion on carbon steels in highly salted environments .
- Methods of Application: DBTU is applied to carbon steels in a salted environment (3.5% w/w NaCl) at ambient temperature and pressure . The optimal dose was identified as 50 ppm .
- Results: DBTU works well at low doses for both corrosion and microbial corrosion. It had a little impact on planktonic bacteria and a minor effect on sessile bacteria .
6. Component of Thermocoating
- Application Summary: DBTU is used in phonecards as a component of the thermocoating sprayed over the optically read layer of the card .
- Methods of Application: DBTU is added to the thermocoating during the manufacturing process of phonecards .
7. Quantum Chemical Calculations
- Application Summary: DBTU has been used in quantum chemical calculations to investigate its inhibiting behavior against corrosion and microbiological corrosion on carbon steels .
- Methods of Application: Quantum chemical computations were used to characterize the surface after DBTU was applied to carbon steels in a salted environment .
- Results: The findings indicated that inhibitor adsorption is the main source of inhibition procedure. The inhibitor’s thin layer protected the carbon steel surface in highly corrosive salt conditions .
8. Formulation of Corrosion Inhibitors
Safety And Hazards
DBTU is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,3-dibutylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFQABQEJATQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
Record name | N,N'-Di-n-butylthiourea | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/N,N%27-Di-n-butylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042187 | |
Record name | N,N'-Dibutylthiourea | |
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Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline powder; [Sovereign Chemical MSDS] | |
Record name | Thiourea, N,N'-dibutyl- | |
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Record name | 1,3-Dibutyl-2-thiourea | |
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Vapor Pressure |
0.00238 [mmHg] | |
Record name | 1,3-Dibutyl-2-thiourea | |
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Product Name |
1,3-Dibutyl-2-thiourea | |
CAS RN |
109-46-6 | |
Record name | N,N′-Dibutylthiourea | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109-46-6 | |
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Record name | 1,3-Dibutyl-2-thiourea | |
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Record name | 1,3-Dibutylthiourea | |
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Record name | 1,3-Dibutylthiourea | |
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Record name | Thiourea, N,N'-dibutyl- | |
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Record name | N,N'-Dibutylthiourea | |
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Record name | 1,3-dibutyl-2-thiourea | |
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Record name | 1,3-DIBUTYL-2-THIOUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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